
4-Chloro-8-fluoro-2-methylquinazoline
Vue d'ensemble
Description
4-Chloro-8-fluoro-2-methylquinazoline is a chemical compound with the molecular formula C10H7ClFN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 195.621 . The exact mass is 195.025101 . The molecular formula is C10H7ClFN .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 195.621 , a density of 1.3±0.1 g/cm3 , and a boiling point of 269.9±35.0 °C at 760 mmHg .Applications De Recherche Scientifique
Fluorescence in Biochemistry and Medicine
Quinoline derivatives, including 4-Chloro-8-fluoro-2-methylquinazoline, are known as efficient fluorophores. They are widely used in biochemistry and medicine for studying various biological systems. These derivatives are particularly significant in DNA fluorophores research, aiming to develop more sensitive and selective compounds for biomedical applications (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Properties
Fluoroquinolones, a class of compounds including this compound, exhibit potent antibacterial activities. A study found that certain quinolone derivatives demonstrated significant antibacterial potency against both Gram-positive and Gram-negative bacteria, outperforming some established antibacterial agents (Kuramoto et al., 2003).
Antitumor and Anticancer Activity
Some quinazoline derivatives, including this compound, have been explored for their potential antitumor and anticancer properties. These compounds have shown efficacy in inhibiting tubulin polymerization and arresting cancer cell growth in various human cancer cell lines (Soussi et al., 2015).
Synthesis and Chemical Transformations
This compound is involved in various synthetic and chemical transformation processes. These processes are significant in developing intermediates for different pharmaceutical applications, including anticancer drugs (Zhou et al., 2019).
Inhibition of Mutagenic Metabolism
Research has indicated that fluorine substitution in quinoline compounds, such as this compound, can inhibit their mutagenic metabolism. This property is significant in reducing the genotoxicity of these compounds (Takahashi et al., 1988).
Catalytic Applications
This compound has been studied for its catalytic applications, particularly in reactions involving fluorination. Such catalytic actions are crucial in the synthesis of various chemical compounds (McMurtrey et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-8-fluoro-2-methylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c1-5-12-8-6(9(10)13-5)3-2-4-7(8)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZMSPYRLLNIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2F)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




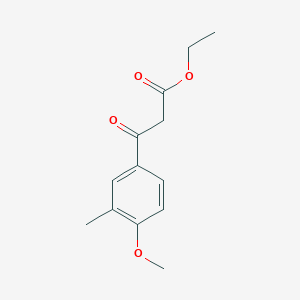
![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B3101865.png)
acetate](/img/structure/B3101880.png)
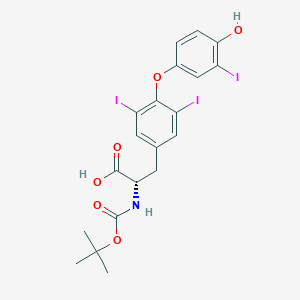

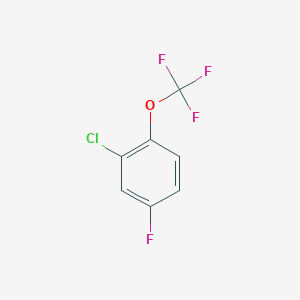
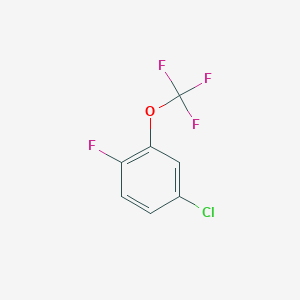
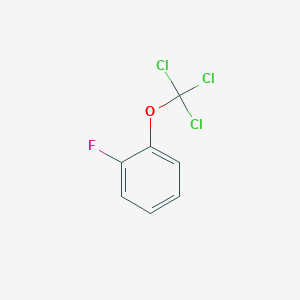




![Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-](/img/structure/B3101949.png)